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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B195665

An In-depth Technical Guide to the Physical Properties of 4-(4-Chlorophenyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and
chemical properties of 4-(4-Chlorophenyl)-2-pyrrolidinone (CAS No. 22518-27-0). It is a key
intermediate in the synthesis of various pharmaceutical compounds and is also known as a
related compound of Baclofen, a specific GABA-B receptor agonist.[1][2] This document details
its physical characteristics, presents quantitative data in a structured format, and outlines the
experimental protocols for their determination. Visual diagrams are provided to illustrate
synthetic pathways and analytical workflows.

Core Physical and Chemical Properties

4-(4-Chlorophenyl)-2-pyrrolidinone presents as a white, crystalline powder.[1][2] Its core
physicochemical properties are summarized in the table below, compiled from various chemical
data sources.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b195665?utm_src=pdf-interest
https://www.benchchem.com/product/b195665?utm_src=pdf-body
https://www.benchchem.com/product/b195665?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91261203.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b195665?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91261203.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)

Molecular Formula C10H10CINO [1103114]

Molecular Weight 195.64 g/mol [3114]

Melting Point 115-117 °C [1]

118 °C [5]

Boiling Point 390.0 £ 42.0 °C at 760 mmHg [4]

419.3 °C at 760 mmHg [5]

Density 1.2+0.1 g/cm3 [4115]

Appearance White Powder [1]

Solubility Slightly soluble in Chloroform, e
Ethanol, and Methanol.

Exact Mass 195.0450916 Da [3]

LogP 1.6 [31[5]

Vapor Pressure

2.74E-06 mmHg at 25°C

[2][5]

Refractive Index

1.565

[2]14](5]

Flash Point

189.6 £ 27.9 °C

[4]115]

Experimental Protocols and Methodologies

The determination of the physical properties of 4-(4-Chlorophenyl)-2-pyrrolidinone involves

standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range

typically signifies a high degree of purity.

Protocol:
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e Sample Preparation: A small amount of the dry, powdered 4-(4-Chlorophenyl)-2-
pyrrolidinone is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]
The tube is tapped gently to ensure dense packing.[7][8]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-
Temp or Thiele tube) alongside a calibrated thermometer.[9] The sample should be
positioned adjacent to the thermometer bulb.[6]

e Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute,
especially when approaching the expected melting point. Constant stirring is required in a
liquid bath to ensure uniform temperature distribution.[6]

e Observation and Recording: The temperature at which the first drop of liquid appears (T1)
and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
The melting range is reported as T1-Ta.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and identifying
functional groups.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

Protocol:

o Background Spectrum: A background spectrum is collected first to account for atmospheric
CO:z and water vapor, as well as any absorption from the apparatus itself.

o Sample Preparation: For a solid sample like 4-(4-Chlorophenyl)-2-pyrrolidinone, a small
amount of the powder is placed directly onto the crystal of an Attenuated Total Reflectance
(ATR) accessory. A pressure clamp is applied to ensure firm contact.

o Data Acquisition: The sample is scanned with an IR beam (typically in the 4000-400 cm~1
range). The resulting interferogram is converted to an absorbance or transmittance spectrum
via a Fourier transform.[10][11]
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« Interpretation: The spectrum is analyzed for characteristic peaks. For 4-(4-Chlorophenyl)-2-
pyrrolidinone, key absorptions would include: C=0 stretching (lactam), N-H stretching and
bending, C-N stretching, aromatic C=C stretching, and C-ClI stretching.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule by observing the magnetic properties of atomic nuclei.[12][13][14]

Protocol:

o Sample Preparation: A few milligrams of the compound are dissolved in a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube.

o Data Acquisition: The sample is placed in the NMR spectrometer. *H NMR and 3C NMR
spectra are acquired. Two-dimensional experiments like COSY (Correlation Spectroscopy)
and HSQC (Heteronuclear Single Quantum Coherence) can be run to determine connectivity
between protons and carbons.[15]

e Interpretation:

o H NMR: The chemical shifts, integration (proton ratios), and splitting patterns (J-coupling)
of the signals are analyzed to assign each proton to its position in the molecule.[14][16]

o 13C NMR: The number of signals indicates the number of unique carbon environments,
and their chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).
[15]

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of
ions, allowing for the determination of the exact molecular weight and elemental composition.
[17][18]

Protocol:

o Sample Introduction and lonization: A small amount of the sample is introduced into the
mass spectrometer. An ionization technique, such as Electron Impact (El) or Electrospray
lonization (ESI), is used to convert the neutral molecules into charged ions.[18][19]
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e Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g.,
quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[18]

o Detection: The separated ions are detected, and the data is processed to generate a mass
spectrum, which plots ion intensity versus m/z.

« Interpretation: The peak with the highest m/z often corresponds to the molecular ion (M*),
providing the molecular weight. The fragmentation pattern can yield valuable structural
information. High-resolution mass spectrometry (HRMS) can determine the elemental

formula with high accuracy.

Visualizations: Synthetic and Analytical
Relationships

The following diagrams illustrate the compound's role as a synthetic precursor and a general
workflow for its characterization.
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Synthetic Relevance of 4-(4-Chlorophenyl)-2-pyrrolidinone
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Analytical Workflow for Physical Property Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB91261203.htm
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorophenyl_-2-pyrrolidinone
https://www.chemsrc.com/en/cas/22518-27-0_673912.html
https://www.echemi.com/produce/pr25030422002-4-4-chlorophenyl-2-pyrrolidinone.html
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://davjalandhar.com/dbt/chemistry/SOP%20LabManuals/B.Sc.%20SEM%20I.pdf
https://www.westlab.com/blog/measuring-melting-point
https://mse.washington.edu/files/research/SOP_FTIR.pdf
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.07%3A_NMR_Spectroscopy
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://nmr.chem.ox.ac.uk/files/organic-nmr-quick-guidepdf
https://www.researchgate.net/publication/330215611_How_to_Determine_the_Structure_of_Organic_Molecules_by_NMR_Spectroscopy_Example_of_DBU_18-diazabicyclo540undec-7-ene_in_Solution
https://www.scribd.com/document/256826614/Experiment-8
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Mass_Spectrometry
https://www.researchgate.net/publication/225654525_Organic_mass_spectrometry_at_the_beginning_of_the_21st_century
https://www.benchchem.com/product/b195665#4-4-chlorophenyl-2-pyrrolidinone-physical-properties
https://www.benchchem.com/product/b195665#4-4-chlorophenyl-2-pyrrolidinone-physical-properties
https://www.benchchem.com/product/b195665#4-4-chlorophenyl-2-pyrrolidinone-physical-properties
https://www.benchchem.com/product/b195665#4-4-chlorophenyl-2-pyrrolidinone-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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